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molecular formula C16H14N2O3 B7867642 4-(1,3-dihydroisoindole-2-carbonylamino)benzoic acid

4-(1,3-dihydroisoindole-2-carbonylamino)benzoic acid

Cat. No. B7867642
M. Wt: 282.29 g/mol
InChI Key: BXVMOEFTSXKEDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09302989B2

Procedure details

Methyl 4-(isoindoline-2-carboxamido)benzoate (1.65 g, 5.57 mmol) was dissolved in tetrahydrofuran (30 ml) and methanol (15.00 ml) followed by the addition of lithium hydroxide (11.14 ml, 22.27 mmol) and the mixture was allowed to stir at ambient temperature over the weekend. The organic solvent was removed under vacuum, the aqueous layer was adjusted to pH ˜3 with 2N aqueous HCl, and the resulting solid was filtered with water washes to provide the title compound after drying.
Name
Methyl 4-(isoindoline-2-carboxamido)benzoate
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
11.14 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][N:2]1[C:10]([NH:12][C:13]1[CH:22]=[CH:21][C:16]([C:17]([O:19]C)=[O:18])=[CH:15][CH:14]=1)=[O:11].CO.[OH-].[Li+]>O1CCCC1>[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][N:2]1[C:10]([NH:12][C:13]1[CH:14]=[CH:15][C:16]([C:17]([OH:19])=[O:18])=[CH:21][CH:22]=1)=[O:11] |f:2.3|

Inputs

Step One
Name
Methyl 4-(isoindoline-2-carboxamido)benzoate
Quantity
1.65 g
Type
reactant
Smiles
C1N(CC2=CC=CC=C12)C(=O)NC1=CC=C(C(=O)OC)C=C1
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
CO
Name
Quantity
11.14 mL
Type
reactant
Smiles
[OH-].[Li+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at ambient temperature over the weekend
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic solvent was removed under vacuum
FILTRATION
Type
FILTRATION
Details
the resulting solid was filtered with water

Outcomes

Product
Name
Type
product
Smiles
C1N(CC2=CC=CC=C12)C(=O)NC1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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